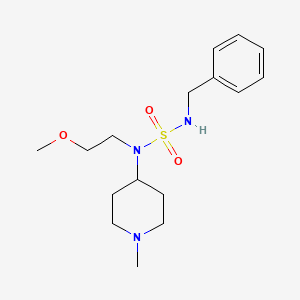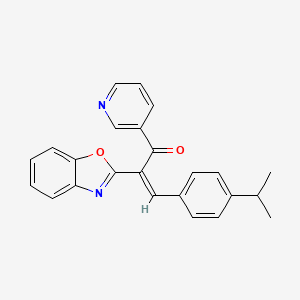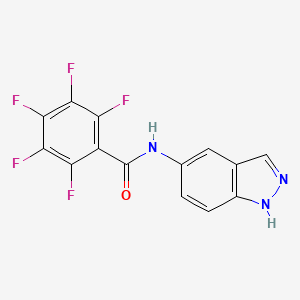![molecular formula C22H31N3O B5435796 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5435796.png)
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. A-366 is a selective inhibitor of the histone H3K9 methyltransferase G9a, which plays a crucial role in regulating gene expression.
作用机制
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine selectively inhibits G9a, which is responsible for the methylation of histone H3K9. Histone methylation plays a crucial role in regulating gene expression, and aberrant methylation patterns have been observed in various diseases, including cancer. By inhibiting G9a, this compound can modulate gene expression and potentially lead to the suppression of cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal cell death and inflammation through the inhibition of G9a.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In models of Parkinson's and Alzheimer's disease, this compound has been shown to reduce neuronal cell death and inflammation. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent in cardiovascular diseases.
实验室实验的优点和局限性
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its high purity and yield, as well as its selective inhibition of G9a. However, this compound also has some limitations, including its relatively short half-life and potential off-target effects.
未来方向
There are several future directions for research on 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine, including its potential as a therapeutic agent in cancer, neurological disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential off-target effects. Furthermore, the development of more potent and selective G9a inhibitors could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of 1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine involves a multi-step process, starting with the preparation of 3,5-dimethyladamantane-1-carboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 2-pyridylpiperazine to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable candidate for further research.
科学研究应用
1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and cardiovascular diseases. One of the key applications of this compound is its ability to inhibit G9a, which is overexpressed in many cancer types. By inhibiting G9a, this compound can regulate gene expression and potentially lead to the suppression of cancer cell growth. This compound has also been shown to have neuroprotective effects by reducing neuronal cell death and inflammation in models of Parkinson's and Alzheimer's disease. Furthermore, this compound has been studied for its potential as an anti-inflammatory agent in cardiovascular diseases.
属性
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-20-11-17-12-21(2,14-20)16-22(13-17,15-20)19(26)25-9-7-24(8-10-25)18-5-3-4-6-23-18/h3-6,17H,7-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBRMZWGJZIXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)C5=CC=CC=N5)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-{3-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5435717.png)
![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435747.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-oxo-2-phenylacetamide](/img/structure/B5435749.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5435755.png)
![N-[2-(cyclopentylthio)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5435758.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5435761.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5435778.png)


![ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5435795.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435803.png)
